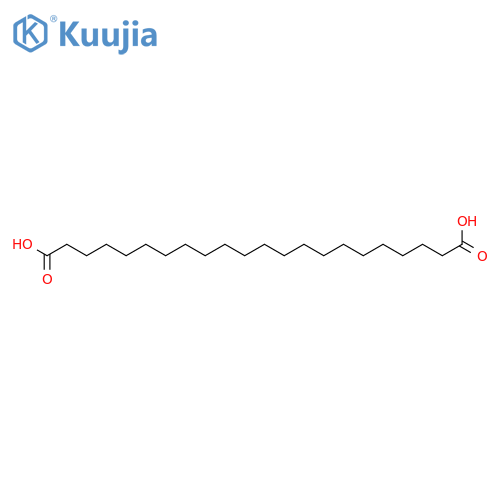Cas no 505-56-6 (Docosanedioic acid)

Docosanedioic acid structure
商品名:Docosanedioic acid
CAS番号:505-56-6
MF:C22H42O4
メガワット:370.566487789154
MDL:MFCD00002806
CID:375368
Docosanedioic acid 化学的及び物理的性質
名前と識別子
-
- Docosanedioic acid
- 1,20-Eicosanedicarboxylic acid
- 1,22-Docosanedioic acid
- 1,22-Docosanedoic acid
- BEHENIC ACID
- docosandioic acid
- Docosandisaeure
- docosanedicarboxylic acid
- Felogenic acid
- Phellogenic acid
- Phelogenic acid
- Docosan-1,22-dioic acid
- DGXRZJSPDXZJFG-UHFFFAOYSA-N
- FR7J081T20
- Docosanedioic acid, 85%
- 1,20-icosanedicarboxylic acid
- NSC56159
- LMFA01170037
- CHM0005250
- AK310484
- C19625
-
- MDL: MFCD00002806
- インチ: 1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)
- InChIKey: DGXRZJSPDXZJFG-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 370.30800
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 21
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 8.6
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色又は淡黄色の結晶粉末
- 密度みつど: 0.972±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 130-131 ºC (acetone )
- ふってん: 306 °C (60 mmHg)
- 屈折率: 1.4433 (estimate)
- ようかいど: Insuluble (6.3E-4 g/L) (25 ºC),
- PSA: 74.60000
- LogP: 6.95760
- ようかいせい: 未確定
Docosanedioic acid セキュリティ情報
Docosanedioic acid 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Docosanedioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156659-100mg |
Docosanedioic acid |
505-56-6 | 97% | 100mg |
¥69.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156659-250mg |
Docosanedioic acid |
505-56-6 | 97% | 250mg |
¥130.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156659-25g |
Docosanedioic acid |
505-56-6 | 97% | 25g |
¥2524.00 | 2024-05-11 | |
| Apollo Scientific | OR55199-5g |
Docosanedioic acid |
505-56-6 | 99% | 5g |
£67.00 | 2025-02-20 | |
| Key Organics Ltd | DS-11641-25G |
Docosanedioic acid |
505-56-6 | >95% | 25g |
£604.00 | 2025-02-09 | |
| Chemenu | CM253256-5g |
Docosanedioic acid |
505-56-6 | 95% | 5g |
$90 | 2024-07-16 | |
| MedChemExpress | HY-W034918-250mg |
Docosanedioic acid |
505-56-6 | ≥97.0% | 250mg |
¥100 | 2024-04-18 | |
| Apollo Scientific | OR55199-1g |
Docosanedioic acid |
505-56-6 | 99% | 1g |
£17.00 | 2025-03-21 | |
| TRC | D678845-250mg |
Docosanedioic Acid |
505-56-6 | 250mg |
60.00 | 2021-08-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 306673-1G |
Docosanedioic acid |
505-56-6 | 1g |
¥466.58 | 2023-12-08 |
Docosanedioic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:505-56-6)二十二碳烷酸
注文番号:LE26882254
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:59
価格 ($):discuss personally
Docosanedioic acid 関連文献
-
Ahmed Serag,Mostafa H. Baky,Stefanie D?ll,Mohamed A. Farag RSC Adv. 2020 10 76
-
Stephen G. Newman,Lei Gu,Christoph Lesniak,Georg Victor,Frank Meschke,Lahbib Abahmane,Klavs F. Jensen Green Chem. 2014 16 176
-
Elaine G. Mission,Maria Jose Cocero Green Chem. 2022 24 8393
-
4. Organic chemistry
-
Meng Wang,Hong-Sheng Jin,Xu-Man Chen,Bao-Ping Lin,Hong Yang Polym. Chem. 2019 10 3657
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:505-56-6)docosandioic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:505-56-6)Docosanedioic acid

清らかである:99%/99%
はかる:25g/100g
価格 ($):364.0/879.0



